Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one
Overview
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is a heterocyclic compound that features a fused ring system combining pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: Its unique properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one can be compared with similar compounds such as:
Pyrrolo[2,1-c][1,4]benzotriazine: This compound has a similar fused ring system but differs in its reactivity and applications.
4-oxo-4-pyrrolo[2,1-c][1,4]benzoxazine: Another related compound with distinct chemical properties and uses.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-6-5-8-1-2-9(6)3-4-11-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXOAJROGQPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC(=O)C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629377 | |
Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365532-11-2 | |
Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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